molecular formula C14H27N B13070178 [2-(Cyclohex-1-en-1-yl)ethyl](3-methylpentan-2-yl)amine

[2-(Cyclohex-1-en-1-yl)ethyl](3-methylpentan-2-yl)amine

Cat. No.: B13070178
M. Wt: 209.37 g/mol
InChI Key: BSXLKUPBJKBFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohex-1-en-1-yl)ethylamine is a branched aliphatic amine featuring a cyclohexene ring and a 3-methylpentan-2-yl substituent. Its structure combines steric bulk from the branched alkyl chain with the unsaturated cyclohexene moiety, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-methylpentan-2-amine

InChI

InChI=1S/C14H27N/c1-4-12(2)13(3)15-11-10-14-8-6-5-7-9-14/h8,12-13,15H,4-7,9-11H2,1-3H3

InChI Key

BSXLKUPBJKBFFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCCC1=CCCCC1

Origin of Product

United States

Preparation Methods

Preparation of the Cyclohex-1-en-1-yl Ethylamine Fragment

The cyclohex-1-en-1-yl ethylamine moiety is a fundamental building block for the target compound. Its preparation has been well-documented, involving reduction and amination strategies starting from cyclohexenyl precursors.

Typical Synthesis Procedure:

  • Starting Materials: Ethylamine and 2-phenylethylamine analogs in an inert atmosphere.
  • Reagents: Lithium metal powder is used for reductive amination.
  • Conditions: The reaction is performed in a three-necked flask flushed with argon, initially cooled to -70 °C. Lithium powder is added in portions with stirring at low temperatures (-70 °C to -30 °C), followed by warming to room temperature overnight.
  • Workup: After reaction completion, the mixture is treated with absolute ethanol and water, followed by extraction with chloroform. The organic layer is dried and evaporated to yield the amine.
  • Yield: Approximately 70% GC yield reported for 2-(1-cyclohexenyl)ethylamine.
Parameter Value
Starting amine 2-Phenylethylamine (50 mmol)
Lithium powder 164.2 mmol total
Temperature -70 °C to room temperature
Solvent Ethylamine
Extraction solvent Chloroform
Yield 69.8% (GC yield)
Physical state Clear, colorless liquid
Melting point -55 °C
Boiling point 53-54 °C (2.5 mmHg)

This method ensures the formation of the cyclohexenyl ethylamine fragment with high purity and yield, suitable for further functionalization.

Formation of the (3-methylpentan-2-yl)amine Moiety

The branched alkylamine portion, (3-methylpentan-2-yl)amine, can be synthesized via reductive amination or amide reduction techniques starting from the corresponding ketone or amide precursors.

  • Reductive Amination: The ketone precursor (3-methylpentan-2-one) is reacted with ammonia or a primary amine under hydrogenation conditions using catalysts such as palladium or rhodium complexes.
  • Catalysts and Conditions: Hydrogenation in ethanol solvent at moderate temperatures (40-60 °C) under hydrogen pressure (5-15 bar) with rhodium or ruthenium-based catalysts.
  • Purification: Crystallization or distillation post-reaction yields the amine with moderate to high purity.
Catalyst Solvent Temperature Pressure Yield (%) Notes
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate Ethanol 40 °C 15 bar 42 Hydrogenation of unsaturated precursors
Diiodo(p-cymene)ruthenium(II) dimer + chiral phosphine ligand Ethanol 60 °C 5.5 bar 42 Enantioselective hydrogenation

These catalytic hydrogenation methods provide a route to the branched alkylamine fragment with control over stereochemistry when chiral ligands are employed.

Coupling Strategies to Form [2-(Cyclohex-1-en-1-yl)ethyl](3-methylpentan-2-yl)amine

The final assembly of the target compound involves coupling the cyclohexenyl ethylamine fragment with the branched alkylamine or its derivatives.

  • Reductive Amination: The primary amine fragment (cyclohexenyl ethylamine) can be reacted with an aldehyde or ketone derivative of the branched alkyl chain under reductive amination conditions using sodium triacetoxyborohydride or catalytic hydrogenation.
  • Nucleophilic Substitution: Alternatively, halogenated derivatives of one fragment can be coupled with the amine of the other under basic conditions.
  • Metal-Catalyzed Cross-Coupling: Transition metal catalysis (e.g., palladium-catalyzed amination) may be employed for more complex coupling, although specific examples for this compound are limited.

Analytical and Stability Considerations

  • The cyclohexenyl ethylamine fragment is air- and light-sensitive, requiring inert atmosphere handling and protection from light during synthesis and storage.
  • The pKa of the amine nitrogen in the cyclohexenyl ethylamine is approximately 10.94, indicating moderate basicity suitable for typical amine chemistry.
  • Purity and identity are confirmed by NMR, GC, and mass spectrometry, with typical spectra matching literature data for related compounds.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield (%) Notes
Cyclohexenyl ethylamine synthesis Reductive amination with Li metal Ethylamine, Li powder, -70 to RT, Ar atmosphere ~70 Air/light sensitive, chloroform extraction
Branched alkylamine synthesis Catalytic hydrogenation Rhodium or ruthenium catalyst, ethanol, 40-60 °C, H2 pressure ~42 Enantioselective possible with chiral ligands
Final amine coupling Reductive amination or substitution Aldehyde/ketone + amine, NaBH(OAc)3 or catalytic H2 Variable Requires optimization for target compound

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine group undergoes alkylation and acylation under standard conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) yields quaternary ammonium salts.

  • Acylation : Treatment with acetyl chloride forms the corresponding amide derivative.

Table 1: Alkylation/Acylation Conditions

Reaction TypeConditionsCatalysts/ReagentsProductsReferences
AlkylationTHF, 60°C, 12 hCH3_3I, K2_2CO3_3Quaternary ammonium salt
AcylationDichloromethane, RT, 2 hAcCl, Et3_3NN-Acetylated derivative

Oxidation Reactions

The cyclohexene moiety and amine group are susceptible to oxidation:

  • Cyclohexene Epoxidation : Manganese-based catalysts (e.g., Mn(CF3_3SO3_3)2_2) with acetic acid facilitate epoxidation, forming a cyclohexene oxide derivative .

  • Amine Oxidation : Strong oxidants (e.g., H2_2O2_2) convert the tertiary amine to an N-oxide .

Table 2: Oxidation Pathways

SubstrateOxidizing AgentCatalystMajor ProductReferences
Cyclohexene ringH2_2O2_2/AcOHMn(CF3_3SO3_3)2_2Cyclohexene oxide
Tertiary amineH2_2O2_2NoneN-Oxide

Nucleophilic Substitution

The amine acts as a nucleophile in SN2 reactions:

  • Reaction with benzyl bromide in ethanol at reflux forms a benzyl-substituted ammonium compound .

Mechanistic Insight :
The lone pair on the nitrogen attacks electrophilic carbons, with steric hindrance from the 3-methylpentan-2-yl group influencing reaction rates.

Hydrogenation Reactions

The cyclohexene ring undergoes catalytic hydrogenation:

  • Cyclohexene Saturation : Using Pd/C or Raney Ni under H2_2 (1–3 atm) converts the cyclohexene group to cyclohexane .

Table 3: Hydrogenation Parameters

CatalystPressure (atm)Temperature (°C)Conversion (%)References
Pd/C1–325–50>95
Raney Ni38085

Cycloaddition Reactions

The cyclohexene ring participates in Diels-Alder reactions:

  • Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

Example :
 2 Cyclohex 1 en 1 yl ethyl 3 methylpentan 2 yl amine+Maleic anhydrideBicyclic lactam\text{ 2 Cyclohex 1 en 1 yl ethyl 3 methylpentan 2 yl amine}+\text{Maleic anhydride}\rightarrow \text{Bicyclic lactam}

Cross-Coupling Reactions

Transition-metal catalysts enable functionalization:

  • Buchwald-Hartwig Amination : Pd(OAc)2_2/XPhos catalyzes C–N bond formation with aryl halides .

Key Conditions :

  • Solvent: Toluene

  • Base: Cs2_2CO3_3

  • Temperature: 100°C

Degradation Pathways

  • Hofmann Elimination : Under strong base (e.g., AgOH), the amine degrades to form alkenes and secondary amines3 .

  • Photolysis : UV light induces cleavage of the C–N bond adjacent to the cyclohexene ring .

Scientific Research Applications

Pharmaceutical Development

Research indicates that compounds similar to 2-(Cyclohex-1-en-1-yl)ethyl(3-methylpentan-2-yl)amine may exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. The structural features of this compound allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Neuropharmacology

Studies have suggested that amines with similar structures can influence neurotransmitter systems, particularly those involving serotonin and dopamine. This opens avenues for investigating their role in treating neurological disorders such as depression and anxiety.

Agricultural Applications

The compound has been explored for its potential use in agriculture as a biostimulant or pesticide. Its ability to enhance plant growth and resilience against abiotic stressors makes it a candidate for sustainable agricultural practices. Patents have been filed for compounds related to this structure that demonstrate efficacy in promoting plant health under stress conditions .

Case Study 1: Neuropharmacological Effects

In a study examining the effects of structurally similar amines on serotonin receptors, it was found that certain derivatives could modulate receptor activity, suggesting potential applications in treating mood disorders . The implications for compounds like 2-(Cyclohex-1-en-1-yl)ethyl(3-methylpentan-2-yl)amine are profound, warranting further investigation into their therapeutic potential.

Case Study 2: Agricultural Efficacy

A patent detailing the use of substituted cyclohexene derivatives as active agents against abiotic stress in plants highlighted the effectiveness of these compounds in enhancing crop resilience . This suggests that 2-(Cyclohex-1-en-1-yl)ethyl(3-methylpentan-2-yl)amine could be similarly effective, providing a basis for its application in agricultural biotechnology.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

(a) 2-(1-Cyclohexenyl)ethylamine
  • Structure : Simplest analog, lacking the 3-methylpentan-2-yl group.
  • Molecular Weight : 125.21 g/mol (CAS 3399-73-3) .
  • Key Differences: Reduced steric hindrance and lower lipophilicity compared to the target compound.
(b) 2-(Cyclohex-1-en-1-yl)ethylamine
  • Structure : Features a shorter branched chain (3-methylbutan-2-yl vs. 3-methylpentan-2-yl).
  • Key Differences :
    • Shorter alkyl chain reduces molecular weight and lipophilicity.
    • May exhibit altered pharmacokinetics (e.g., faster metabolic clearance) .
(c) N-(2-(Cyclohex-1-en-1-yl)ethyl)-3-phenyl-4-boronated pentanamide (12b)
  • Structure : Boronate ester-functionalized analog (CAS-related compound).
  • Key Differences :
    • Presence of a boronate ester enables applications in Suzuki-Miyaura cross-coupling reactions.
    • Amide group reduces basicity compared to the primary amine in the target compound .

Functional Group Variations

(a) Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)amine
  • Structure : Incorporates a morpholine ring.
  • Key Differences: Morpholine enhances water solubility due to its polar oxygen and nitrogen atoms. Potential for improved bioavailability in drug design compared to purely hydrophobic substituents .
(b) 3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine
  • Structure : Contains a sulfur atom in the ethylsulfanyl group.
  • Key Differences :
    • Sulfur introduces hydrogen-bonding capabilities and electronic effects.
    • May exhibit different metabolic stability compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Solubility
[Target Compound] ~195.3* Cyclohexene, branched alkyl High Low (hydrophobic)
2-(1-Cyclohexenyl)ethylamine 125.21 Primary amine Moderate Moderate in polar solvents
N-(2-(Cyclohex-1-en-1-yl)ethyl)acetamide 231.3* Amide, cyclohexene Moderate Low (amide polarity)

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing multi-step synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine?

  • Methodological Answer : Multi-step synthesis requires precise control of reaction conditions. For example, a four-step protocol involving sodium hydride in dichloromethane under inert atmosphere (Schlenk technique) achieved 60°C reaction completion in 12 hours . Critical parameters include temperature stability, reagent purity (e.g., copper(I) acetate for catalytic steps), and inert gas purging to prevent oxidation. Yield optimization may involve adjusting stoichiometric ratios of intermediates like cyclohexenylethylamine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of the cyclohexenyl and pentan-2-yl groups. The cyclohexenyl proton resonances typically appear at δ 5.5–6.0 ppm (olefinic protons), while methylpentan-2-yl groups show distinct splitting patterns in δ 0.8–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C13H23NC_{13}H_{23}N, exact mass 193.1830) and detects isotopic labeling (e.g., 13C^{13}C-labeled analogs) .
  • Infrared (IR) Spectroscopy : Identify amine N–H stretches (3200–3400 cm1^{-1}) and C=C stretches (1640–1680 cm1^{-1}) .

Q. How does pH influence the stability of 2-(Cyclohex-1-en-1-yl)ethylamine in aqueous solutions?

  • Methodological Answer : Stability studies should use buffered solutions (pH 2–12) monitored via HPLC over 24–72 hours. The compound’s secondary amine group may protonate under acidic conditions (pH < 4), reducing solubility, while alkaline conditions (pH > 10) could promote hydrolysis of the cyclohexenyl moiety. Accelerated degradation tests at elevated temperatures (40–60°C) help predict shelf-life .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in palladium-catalyzed coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for regioselective C–N bond formation. The cyclohexenyl group’s electron-rich double bond may coordinate with Pd(0) catalysts, favoring β-hydride elimination pathways. Compare computed activation energies (ΔG\Delta G^\ddagger) for alternative pathways using software like Gaussian or ORCA . Experimental validation via 1H^1H-NMR kinetics (e.g., monitoring Pd-catalyzed allylic amination) is recommended .

Q. How can contradictions in pharmacological data across assays be resolved?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., receptor binding vs. functional assays) may arise from differences in membrane permeability or metabolic stability. Use orthogonal assays:

  • Radioligand Binding : Measure affinity for target receptors (e.g., σ-1 or NMDA receptors).
  • Functional Assays : Employ calcium flux or cAMP accumulation in live cells.
  • Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Normalize results using reference standards like haloperidol .

Q. What advanced techniques elucidate the compound’s solid-state conformation and crystallinity?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsional strain. For example, the cyclohexenyl ring adopts a half-chair conformation, while the methylpentan-2-yl group shows gauche interactions with the ethylamine chain. Pair with Differential Scanning Calorimetry (DSC) to identify polymorphs (melting points >150°C indicate high crystallinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.